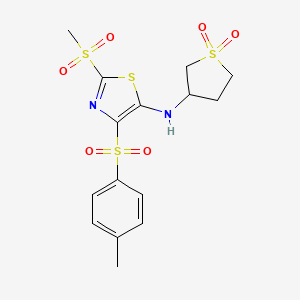

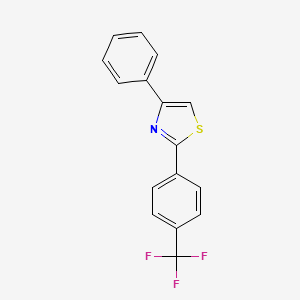

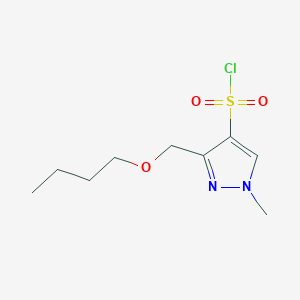

![molecular formula C16H14N2O3 B2953400 2-[(E)-[(2-phenylacetyl)hydrazinylidene]methyl]benzoic acid CAS No. 359821-70-8](/img/structure/B2953400.png)

2-[(E)-[(2-phenylacetyl)hydrazinylidene]methyl]benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

The InChI string for this compound is InChI=1S/C16H14N2O3/c19-15(10-12-6-2-1-3-7-12)18-17-11-13-8-4-5-9-14(13)16(20)21/h1-9,11H,10H2,(H,18,19)(H,20,21)/b17-11+. This string represents the molecular structure of the compound.Wissenschaftliche Forschungsanwendungen

Crystal Structure and Molecular Docking Studies

The Schiff base derivative, closely related to 2-[(E)-[(2-phenylacetyl)hydrazinylidene]methyl]benzoic acid, demonstrates significant properties in terms of crystal structure and molecular docking. Studies on these compounds reveal interesting aspects of non-covalent interactions stabilizing the crystal structures and their potential antibiotic potency through docking against DNA gyrase (Asegbeloyin et al., 2019).

Synthesis of N-amino-3-hydroxy-2-phenyl-4(1H)-quinolinone

Research indicates the potential use of similar compounds in the synthesis of N-amino-3-hydroxy-2-phenyl-4(1H)-quinolinone, a process involving multiple steps and highlighting the reactivity of these compounds (Spáčilová et al., 2006).

Azo-Benzoic Acid Derivatives

The study of azo-benzoic acids, which are structurally related, demonstrates their potential applications in developing various dyes and pigments. Their synthesis and characterization involve advanced spectroscopic techniques and explore the acid-base dissociation and azo-hydrazone tautomerism in solution (Baul et al., 2009).

Biological Activity of Novel Amino Acid Derivatives

The coupling of benzoic acid hydrazides with N-protected L-amino acids has shown promising results in antimicrobial activities. This suggests potential applications in developing new antimicrobial agents (Khattab, 2005).

Catalytic Applications in Alkyne Reactions

The methoxycarbonylation of alkynes, catalyzed by palladium complexes, indicates the potential use of benzoic acid derivatives in catalytic processes, contributing to the formation of unsaturated esters and diesters (Magro et al., 2010).

Antibacterial Activity of Novel Compounds

Research on N-substituted-3-chloro-2-azetidinones, involving compounds structurally similar to 2-[(E)-[(2-phenylacetyl)hydrazinylidene]methyl]benzoic acid, has shown notable antibacterial activity. This highlights their potential use in developing new antibacterial agents (Chavan & Pai, 2007).

Safety and Hazards

While specific safety and hazard information for “2-[(E)-[(2-phenylacetyl)hydrazinylidene]methyl]benzoic acid” is not available, it’s important to handle all chemical compounds with care and use appropriate safety measures. For example, benzoic acid, a related compound, can cause skin irritation and serious eye damage .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[(E)-[(2-phenylacetyl)hydrazinylidene]methyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3/c19-15(10-12-6-2-1-3-7-12)18-17-11-13-8-4-5-9-14(13)16(20)21/h1-9,11H,10H2,(H,18,19)(H,20,21)/b17-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAJKXQFBRPPTBA-GZTJUZNOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NN=CC2=CC=CC=C2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CC(=O)N/N=C/C2=CC=CC=C2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(E)-[(2-phenylacetyl)hydrazinylidene]methyl]benzoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

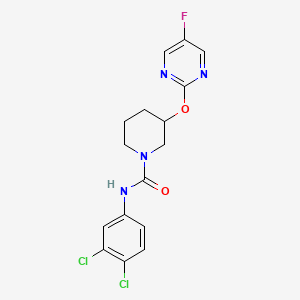

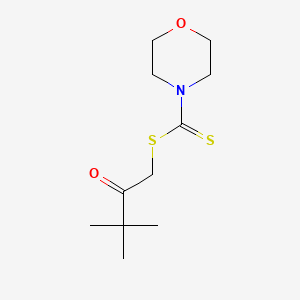

![3-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)tetrahydrothiophene 1,1-dioxide](/img/structure/B2953325.png)

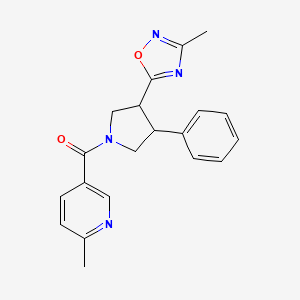

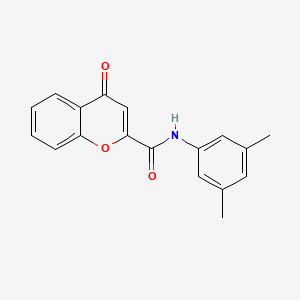

![4-Methyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide](/img/structure/B2953327.png)

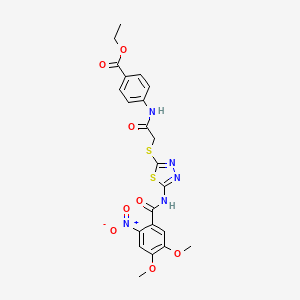

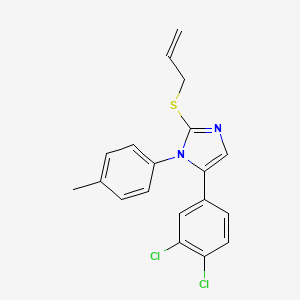

![N,N,2-trimethyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7(6H)-sulfonamide](/img/structure/B2953339.png)